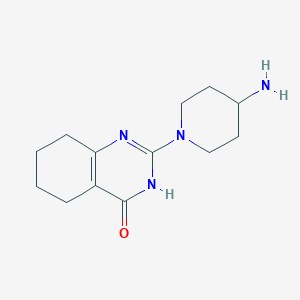

2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Description

Properties

Molecular Formula |

C13H20N4O |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2-(4-aminopiperidin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |

InChI |

InChI=1S/C13H20N4O/c14-9-5-7-17(8-6-9)13-15-11-4-2-1-3-10(11)12(18)16-13/h9H,1-8,14H2,(H,15,16,18) |

InChI Key |

WCXQPHAEVGNBIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC(CC3)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one exhibit anticancer properties. Studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of quinazoline have been demonstrated to inhibit the growth of breast cancer cells through specific mechanisms involving apoptosis pathways .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. It may act as an acetylcholinesterase inhibitor, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibiting acetylcholinesterase can enhance acetylcholine levels in the brain, thereby improving cognitive function and memory .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. These compounds have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Biological Activity

The compound 2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a member of the tetrahydroquinazoline family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C13H17N3O

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. For instance, one method includes the reaction of 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole with tert-butyl (S)-3-aminopiperidine in a solvent like n-butanol under controlled conditions. The final product is purified via chromatography techniques to yield high purity and yield .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For example, studies have shown that related tetrahydroquinazolines can inhibit various RNA viruses, including Hepatitis C Virus (HCV), by targeting viral polymerases . The mechanism typically involves the inhibition of viral replication through interference with essential viral proteins.

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. Analogous compounds have demonstrated effectiveness against prostate cancer by acting as androgen receptor antagonists. These compounds exhibit significant antiproliferative effects on cancer cell lines such as LNCaP and PC-3 . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine moiety can enhance binding affinity and biological efficacy.

Neuroprotective Effects

There is emerging evidence that tetrahydroquinazoline derivatives may possess neuroprotective properties. Compounds in this class have been shown to modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative models. These findings suggest a potential role in treating conditions like Alzheimer's disease .

Data Table: Biological Activity Overview

Case Study 1: Antiviral Efficacy Against HCV

A study evaluated the antiviral efficacy of various tetrahydroquinazoline derivatives against HCV. The compound demonstrated an IC50 value indicating potent inhibition of viral replication. The results suggest that further optimization could lead to a viable therapeutic option for HCV treatment.

Case Study 2: Prostate Cancer Treatment

In another study focused on prostate cancer, several analogs of tetrahydroquinazolines were tested for their ability to inhibit cell proliferation. One compound showed over 50% inhibition in AR-rich LNCaP cells compared to AR-deficient PC-3 cells. This finding underscores the importance of structural modifications in enhancing therapeutic outcomes against prostate cancer.

Q & A

Q. What are the common synthetic routes for 2-(4-aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Mannich reactions or Pd/C-catalyzed hydrogenation. For example, Pd/C in methanol under reflux efficiently reduces intermediates while preserving the piperidine moiety (similar to methods in and ) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), catalyst loading (5–10% Pd/C), and reaction time (12–24 hrs). Continuous flow reactors (as referenced in ) may enhance scalability and reproducibility by precise temperature/pressure control.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1680 cm⁻¹) and NH/amine groups (~3200–3400 cm⁻¹).

- NMR : -NMR identifies aromatic protons (δ 6.5–8.0 ppm) and piperidine/cyclohexane protons (δ 1.0–3.0 ppm). -NMR detects carbonyl carbons (δ 165–175 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks).

Q. What solvents and purification methods are suitable for isolating this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, ethanol) are preferred due to the compound’s moderate solubility. Column chromatography (silica gel, eluent: DCM/MeOH 10:1) effectively removes byproducts. Recrystallization in hexane/CHCl mixtures improves crystallinity, as seen in singlet oxygen ene reactions ( ) .

Advanced Research Questions

Q. How do substituents on the quinazolinone core influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., halogens) at the 2-position enhance enzyme inhibition (e.g., dihydrofolate reductase) . Piperidine substitutions (e.g., 4-aminopiperidin-1-yl) improve cellular permeability, as seen in antitubercular derivatives (). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like β-glucosidase.

Q. How can contradictory data on enzyme inhibition (e.g., IC50_{50}50 variability) be resolved?

- Methodological Answer : Variability may arise from assay conditions (pH, cofactors) or enzyme isoforms. To resolve discrepancies:

- Standardize assay protocols (e.g., fixed ATP concentrations for kinase assays).

- Validate via orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity).

- Compare with structurally analogous compounds (e.g., 2-phenyltetrahydroquinazolinones in ).

Q. What strategies mitigate low yields in functional group substitutions (e.g., sulfonation or amination)?

- Methodological Answer :

- Microwave-assisted synthesis (e.g., 45–60 min at 150°C) accelerates reactions and improves yields ().

- Protecting groups : Temporarily shield reactive amines during sulfonation (e.g., tert-butoxycarbonyl).

- Catalytic systems : Use morpholine or piperazine derivatives as nucleophiles in SNAr reactions ().

Q. What in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.